molecular formula C16H19NO B5381011 1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one

1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one

Cat. No. B5381011
M. Wt: 241.33 g/mol
InChI Key: MWIRMWIAURTTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 has been found to have potent analgesic effects and has been researched for its potential therapeutic applications.

Mechanism of Action

1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one acts as a μ-opioid receptor agonist, which means it binds to and activates the μ-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure. 1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one has also been found to have some affinity for the δ-opioid receptors.
Biochemical and Physiological Effects:
1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. It has also been found to produce feelings of euphoria and pleasure, which can lead to abuse and addiction. 1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one has been found to have a shorter duration of action than other opioids, which may make it less attractive for abuse.

Advantages and Limitations for Lab Experiments

1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one has been used in laboratory experiments to study its analgesic effects and potential therapeutic applications. Its potency and selectivity for the μ-opioid receptor make it a useful tool for studying the opioid system. However, its potential for abuse and addiction make it a challenging drug to work with in laboratory settings.

Future Directions

There are several future directions for 1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one research. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Another area of interest is its potential use in pain management, particularly in cases where other opioids are ineffective or produce undesirable side effects. Additionally, further research is needed to understand the long-term effects of 1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one use and its potential for abuse and addiction.

Synthesis Methods

1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one can be synthesized through a multi-step process that involves the reaction of 4-methylaminorex with benzaldehyde to form 4-methylaminorex benzylidene derivative. This derivative is then reduced with sodium borohydride to form 1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one has been researched for its potential therapeutic applications as an analgesic drug. It has been found to have potent analgesic effects and has been compared to other opioids such as morphine and fentanyl. 1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one has also been researched for its potential use in treating opioid addiction and withdrawal symptoms.

properties

IUPAC Name

1-(1-phenylethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(13-6-3-2-4-7-13)17-11-10-16(18)14-8-5-9-15(14)17/h2-4,6-7,12H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIRMWIAURTTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)C3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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